molecular formula C15H13N3OS B5236641 1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea

1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea

Cat. No.: B5236641
M. Wt: 283.4 g/mol
InChI Key: VQHGBQMVZFUZTP-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea is a heterocyclic compound that combines the structural features of furan, quinoline, and thiourea. This compound is of interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. The presence of the furan and quinoline rings in its structure contributes to its biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea typically involves the reaction of furan-2-ylmethylamine with quinoline-3-isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Thiourea derivatives with various substituents.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, disrupting their normal function and leading to cell death. In the case of its antimicrobial activity, it may inhibit the synthesis of essential biomolecules in bacteria or fungi. For its anticancer activity, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea is unique due to the combination of the furan, quinoline, and thiourea moieties in its structure. This unique combination contributes to its diverse biological activities and makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-quinolin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c20-15(17-10-13-5-3-7-19-13)18-12-8-11-4-1-2-6-14(11)16-9-12/h1-9H,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHGBQMVZFUZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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